Tetrakis(dimethylsiloxy)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

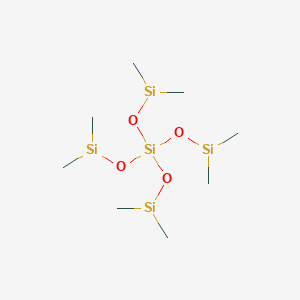

Tetrakis(dimethylsiloxy)silane is a polyfunctional organosiloxane with the molecular formula C8H28O4Si5. It is a colorless to almost colorless liquid that is sensitive to moisture and has a boiling point of approximately 190°C . This compound is primarily used in high-temperature applications and as a cross-linker for vinyl functional silicones .

准备方法

Synthetic Routes and Reaction Conditions: Tetrakis(dimethylsiloxy)silane is typically synthesized from chlorodimethylsilane. The reaction involves the hydrolysis of chlorod

生物活性

Tetrakis(dimethylsiloxy)silane (TDSS) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biomedical engineering. This article explores the biological activity of TDSS, focusing on its interactions with biological systems, applications in microfluidics, and implications for biocompatibility and safety.

Molecular Formula: C8H28O4Si5

Molecular Weight: 328.73 g/mol

Purity: 97%

Boiling Point: 188-190 °C

Density: 0.886 g/mL

Flash Point: 67 °C

Refractive Index @ 20 °C: 1.3841

Viscosity at 25 °C: 1.1 cSt

These properties indicate that TDSS is a stable siloxane compound, making it suitable for various applications in polymer science and biomedical fields.

Microfluidics and Biomedical Devices

TDSS has been utilized in the development of polydimethylsiloxane (PDMS)-based microfluidic devices. A recent study demonstrated the use of TDSS to enhance the curing process of PDMS at room temperature, significantly reducing energy consumption during fabrication. This method facilitates the rapid production of devices for isolating ribonucleic acid (RNA) from whole blood samples, which is critical for point-of-care diagnostics .

Biocompatibility and Surface Modification

While PDMS is known for its biocompatibility, its hydrophobic nature can lead to issues with protein fouling when used in biological applications. Research indicates that TDSS can be employed to modify the surface properties of PDMS, improving its hydrophilicity and reducing nonspecific binding of proteins and cells. This modification is essential for enhancing the performance of PDMS in biomedical applications, such as cell trapping and electrofusion .

Study on PDMS Surface Modification

In a study focused on enhancing the surface characteristics of PDMS using TDSS, researchers found that the addition of TDSS improved the long-term stability of hydrophilic surfaces. The study involved various chemical treatments to modify PDMS surfaces, demonstrating that TDSS could effectively mitigate the hydrophobic regeneration phenomenon commonly observed in PDMS .

Application in RNA Isolation Devices

Another case study highlighted the role of TDSS in developing a room-temperature roll-to-roll additive manufacturing process for creating microfluidic devices capable of RNA isolation from blood samples. The optimized formulation included TDSS as a key component, which contributed to a significant reduction in curing time and improved device functionality .

Safety and Toxicity

The safety profile of TDSS indicates that it is less hazardous compared to other reducing agents commonly used in organic synthesis. Its low toxicity and ease of handling make it a favorable choice for applications requiring biocompatibility. However, comprehensive toxicity studies are necessary to fully understand its effects on human health and the environment .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H24O4Si5

- Molecular Weight : 328.73 g/mol

- Boiling Point : 188-190 °C

- Density : 0.886 g/mL

- Flash Point : 67 °C

TDSS contains four dimethylsiloxy groups attached to a silicon atom, which contributes to its unique properties, such as low volatility and moisture sensitivity, making it suitable for various industrial applications .

Crosslinking Agent in Polymers

TDSS is primarily used as a crosslinker for vinyl-functional silicones. Its ability to form stable crosslinked networks enhances the mechanical properties and thermal stability of silicone elastomers.

- Case Study : In the synthesis of poly(dimethylsiloxane) (PDMS) networks, TDSS was utilized in conjunction with vinyl-capped PDMS and platinum catalysts to achieve efficient polymerization at room temperature without by-product formation . This method demonstrated improved material properties such as elasticity and durability.

Table 1: Properties of TDSS-Crosslinked PDMS Networks

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | >500% |

| Thermal Stability | Up to 200 °C |

| Chemical Resistance | Excellent |

Reducing Agent in Organic Synthesis

TDSS serves as a mild reducing agent in organic synthesis, particularly for the reduction of various functional groups. Its unique Si-H bond characteristics allow for selective reductions without harsh conditions.

- Application Example : TDSS has been employed in the reduction of carboxylic acids to alcohols, showcasing its effectiveness compared to traditional metal-based reducing agents . The use of TDSS minimizes environmental impact due to its safer handling and disposal characteristics.

Synthesis of Advanced Materials

The compound is also utilized in the development of advanced materials such as mesoporous silica and dendritic polymers.

- Mesoporous Silica : TDSS has been used as a precursor for synthesizing mesoporous silica without templates or surfactants, leading to materials with controlled pore sizes beneficial for catalysis and drug delivery systems .

- Dendritic Polymers : Research indicates that TDSS can be incorporated into dendritic structures, enhancing their functionality and application in drug delivery systems due to their high surface area and tunable properties .

Table 2: Applications of TDSS in Material Synthesis

| Material Type | Application |

|---|---|

| Mesoporous Silica | Catalysis, Drug Delivery |

| Dendritic Polymers | Targeted Drug Delivery |

| Silicone Elastomers | High-performance Sealants |

Non-Volatile NMR Standard

In analytical chemistry, TDSS is employed as a non-volatile NMR standard for high-temperature studies. Its stability under varying conditions makes it an ideal candidate for precise measurements in nuclear magnetic resonance spectroscopy .

属性

InChI |

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUILILVWRHZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306610 |

Source

|

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-47-2 |

Source

|

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。